molecular formula C24H33N3O2S B5034332 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide

2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B5034332
M. Wt: 427.6 g/mol
InChI Key: RABDNUPKXMQHGU-UHFFFAOYSA-N
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Description

2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a butyl group, a cyclohexyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide variety of new groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for biological studies, including investigations into its interactions with various biomolecules.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds to 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide include other quinazolinone derivatives, such as:

  • 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide
  • 2-[(5-Butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)amino]acetamide

These compounds share a similar core structure but differ in the functional groups attached to the quinazolinone ring. The unique combination of functional groups in this compound gives it distinct chemical and physical properties, which can be advantageous for specific applications.

Properties

IUPAC Name

2-[(5-butyl-5-cyclohexyl-4-oxo-3,4a,6,10b-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-2-3-13-24(17-10-5-4-6-11-17)14-16-9-7-8-12-18(16)21-20(24)22(29)27-23(26-21)30-15-19(25)28/h7-9,12,17,20-21H,2-6,10-11,13-15H2,1H3,(H2,25,28)(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABDNUPKXMQHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC=CC=C2C3C1C(=O)NC(=N3)SCC(=O)N)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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